2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine: is a heterocyclic compound that features both pyridine and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, making it efficient and convenient.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: Derivatives of oxadiazole and pyridine rings are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar applications, particularly in drug discovery and development .
Industry: In the materials science field, the compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices .
Mechanism of Action
The mechanism of action for 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The pyridine rings can enhance binding affinity and specificity through interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds like 2-(1,2,4-oxadiazol-5-yl)anilines also feature pyridine rings and are used in similar applications.
Uniqueness: What sets 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine apart is the combination of two pyridine rings with an oxadiazole ring, which can provide unique electronic properties and binding interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-17-10-7-9(3-6-15-10)12-16-11(18-19-12)8-1-4-14-5-2-8/h1-7H,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWUOZOFVVLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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